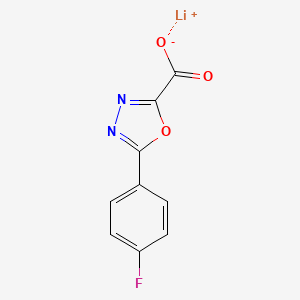
2-Amino-6-cloro-4-fluorofenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloro-4-fluorophenol is an organic compound with the molecular formula C6H5ClFNO. It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-4-fluorophenol has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-6-chloro-4-fluorophenol may also interact with various biological targets.
Mode of Action
The compound’s amine and hydroxy groups can potentially coordinate to a metal center to form 5-membered ring complexes . This suggests that 2-Amino-6-chloro-4-fluorophenol may interact with its targets through coordination chemistry, leading to changes in the targets’ function or activity.
Biochemical Pathways
Similar compounds have been shown to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-6-chloro-4-fluorophenol may also influence multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that 2-amino-6-chloro-4-fluorophenol may also have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-dichloro-4-fluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-Amino-6-chloro-4-fluorophenol often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chloro-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3), hydroxide ions (OH-), and alkoxide ions (RO-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenols .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-fluorophenol: Similar structure but different positions of substituents.
2-Amino-6-chloro-4-nitrophenol: Contains a nitro group instead of a fluoro group.
2-Amino-6-bromo-4-fluorophenol: Contains a bromo group instead of a chloro group.
Uniqueness
2-Amino-6-chloro-4-fluorophenol is unique due to the specific combination of amino, chloro, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
2-amino-6-chloro-4-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPHRGHKUGEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)

![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)


![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
